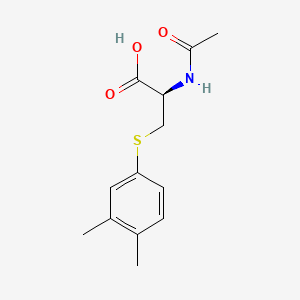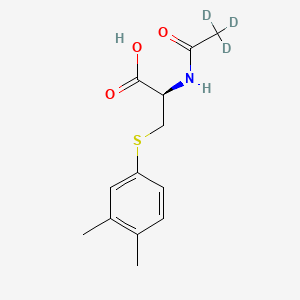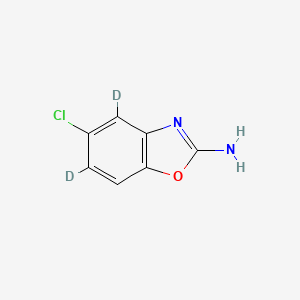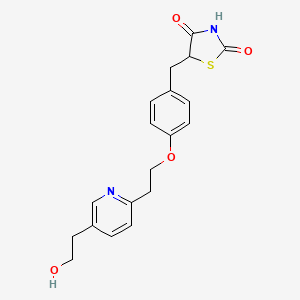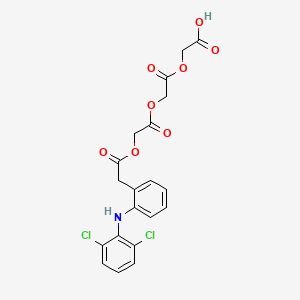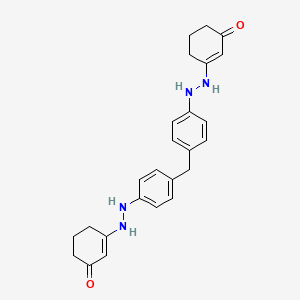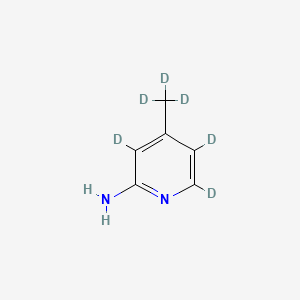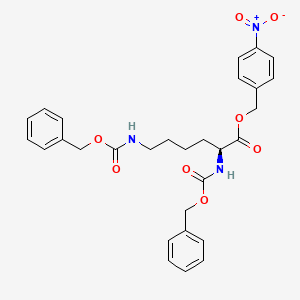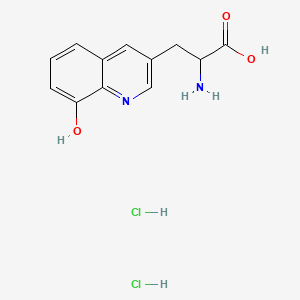
rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride: is a chemical compound with the molecular formula C12H14Cl2N2O3 and a molecular weight of 305.16 . It is primarily used in proteomics research and as a building block in pharmaceutical reference standards . This compound is known for its metal-ion chelating properties, which make it valuable in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride typically involves the reaction of 8-hydroxyquinoline with alanine under specific conditions to form the desired product. The reaction is usually carried out in the presence of hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can convert it into hydroquinoline derivatives.
Substitution: Substitution reactions can occur at the hydroxyl or amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline and alanine derivatives, which can be further utilized in different chemical and biological applications .
Wissenschaftliche Forschungsanwendungen
rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride involves its ability to chelate metal ions. This chelation process can influence various biological pathways, including enzyme activity and protein function. The compound targets metal ions such as zinc and copper, forming stable complexes that can modulate their biological availability and activity.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Shares the hydroxylquinoline moiety but lacks the alanine group.
Quinolinic Acid: An oxidation product of 8-hydroxyquinoline with different biological properties.
Alanine Derivatives: Compounds like N-acetylalanine that share the alanine backbone but differ in functional groups.
Uniqueness: rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride is unique due to its dual functionality as both a metal-ion chelator and an amino acid derivative. This combination allows it to participate in a wide range of chemical and biological processes, making it a versatile tool in scientific research .
Eigenschaften
IUPAC Name |
2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.2ClH/c13-9(12(16)17)5-7-4-8-2-1-3-10(15)11(8)14-6-7;;/h1-4,6,9,15H,5,13H2,(H,16,17);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOXMKIPAOEJMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)O)CC(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

